N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide
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Overview
Description
N’-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further linked to a hydrazinecarbothiohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or hydrazines.
Scientific Research Applications
N’-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its dimethylamino group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N’-{[4-(Dimethylamino)phenyl]methylidene}-2-phenoxyaceto hydrazide
- N’-{[4-(Dimethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-{[4-(Dimethylamino)phenyl]methylidene}-2-(3-methylphenoxy)aceto hydrazide
Highlighting Uniqueness
N’-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide is unique due to its specific structural features, such as the presence of both dimethylamino and hydrazinecarbothiohydrazide groups
Properties
CAS No. |
51236-72-7 |
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Molecular Formula |
C10H15N5S |
Molecular Weight |
237.33 g/mol |
IUPAC Name |
1-amino-3-[[4-(dimethylamino)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C10H15N5S/c1-15(2)9-5-3-8(4-6-9)7-12-14-10(16)13-11/h3-7H,11H2,1-2H3,(H2,13,14,16) |
InChI Key |
VXDQHROZVJKLKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=S)NN |
Origin of Product |
United States |
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